molecular formula C9H9FN2O2 B8289374 7-fluoro-6-methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

7-fluoro-6-methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B8289374
M. Wt: 196.18 g/mol
InChI Key: LYWSUAZGLPPXJA-UHFFFAOYSA-N
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Description

7-fluoro-6-methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C9H9FN2O2 and its molecular weight is 196.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-fluoro-6-methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-6-methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-fluoro-6-methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

4-fluoro-5-methoxy-3-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H9FN2O2/c1-12-8-5(11-9(12)13)3-4-6(14-2)7(8)10/h3-4H,1-2H3,(H,11,13)

InChI Key

LYWSUAZGLPPXJA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2F)OC)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-fluoro-4-methoxy-N2-methylbenzene-1,2-diamine (7-3, 1.09 g, 6.40 mmol) was dissolved in anhydrous THF (15 ml) and treated with CDI (1.25 g, 7.69 mmol, 1.2 eq). The resulting orange solution was stirred at reflux for 6 h, then cooled to 23 deg C. The remaining dark reaction mixture was partitioned between EtOAc (2×40 ml) and water (45 ml). The combined organic layers were dried over Na2SO4 and concentrated. The crude mixture was purified via flash column chromatography (SiO2: 100% Hex to 50:50 Hex:EtOAc), affording the title compound, 7-fluoro-6-methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one (7-4), as a maroon oil. 1H NMR (500 MHz, CDCl3) δ 7.11 (s, 1H), 6.68-6.74 (m, 2H), 3.89 (s, 3H), 3.60 (s, 3H). LRMS m/z: Calc'd for C9H9FN2O2(M+H) 197.2, found 196.9.
Name
3-fluoro-4-methoxy-N2-methylbenzene-1,2-diamine
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 g
Type
reactant
Reaction Step Two

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